molecular formula C22H25NO5 B6174896 (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2624108-70-7

(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B6174896
CAS No.: 2624108-70-7
M. Wt: 383.4
InChI Key:
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Description

(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid backbone. This compound is often used in peptide synthesis and as a protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the tert-butoxy group: The tert-butoxy group is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters using alcohols and activating agents.

    Deprotection: Removal of the Fmoc group using bases like piperidine.

    Substitution: Nucleophilic substitution reactions involving the tert-butoxy group.

Common Reagents and Conditions

    Esterification: tert-butyl alcohol, DCC, DMAP.

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Esterification: Formation of tert-butyl esters.

    Deprotection: Free amino acids.

    Substitution: Substituted amino acids with various functional groups.

Scientific Research Applications

(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigating the role of protected amino acids in biological systems.

    Medicinal Chemistry: Development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The tert-butoxy group provides steric hindrance, protecting the molecule from unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a butanoic acid backbone.

    (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure with a pentanoic acid backbone.

Uniqueness

The uniqueness of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of protecting groups and its application in peptide synthesis. The tert-butoxy and Fmoc groups provide dual protection, allowing for selective deprotection and functionalization .

Properties

CAS No.

2624108-70-7

Molecular Formula

C22H25NO5

Molecular Weight

383.4

Purity

95

Origin of Product

United States

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